Carbomer 934

Descripción

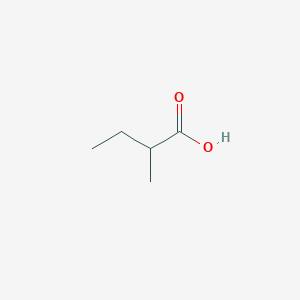

Structure

3D Structure

Propiedades

IUPAC Name |

2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAMNBDJUVNPJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021621 | |

| Record name | 2-Methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid, colourless to pale yellow liquid | |

| Record name | Butanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylmethylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methylbutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

176.00 to 177.00 °C. @ 760.00 mm Hg | |

| Record name | Ethylmethylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

45 mg/mL at 20 °C, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | Ethylmethylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methylbutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.932-0.936 | |

| Record name | 2-Methylbutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

116-53-0, 9007-16-3, 151687-96-6, 600-07-7 | |

| Record name | 2-Methylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbomer 934 [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009007163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbopol 974P | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05384 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methylbutanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX7ZNN5GXK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethylmethylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : CHO

- Molecular Structure : It is characterized by a butyric acid backbone with a methyl group at the second carbon position.

- Enantiomers : Exists in two forms: (R)-2-methylbutanoic acid and (S)-2-methylbutanoic acid, which exhibit different sensory properties.

Food Industry Applications

2-Methylbutanoic acid is primarily utilized as a flavoring agent in the food industry due to its distinct sensory characteristics:

-

Flavoring Agent : Both enantiomers contribute to flavor profiles; (S)-2-methylbutanoic acid has a sweet, fruity aroma, while (R)-2-methylbutanoic acid has a pungent, cheesy odor. These properties make them suitable for use in various food products, including:

- Dairy products

- Baked goods

- Confectionery items

- Natural Occurrence : The compound is found naturally in cocoa beans and fruits like apples and apricots, enhancing its appeal as a natural flavoring agent .

- Market Demand : The demand for natural flavors has led to increased applications of 2-methylbutanoic acid in the food sector. The global market for this compound is expected to grow significantly due to rising consumer interest in diverse flavors and healthier food options .

Fragrance and Cosmetic Industry

Due to its pleasant odor characteristics, 2-methylbutanoic acid is also used in the fragrance industry:

- Perfume Ingredient : The compound serves as an intermediate in the synthesis of various esters that are used in perfumes and scented products. Its ability to blend well with other aromatic compounds enhances fragrance formulations .

Biochemical Research

In biochemical contexts, 2-methylbutanoic acid serves several important roles:

- Metabolite : It is produced during the metabolism of the amino acid leucine, playing a role in microbial metabolism and human metabolism alike. This makes it significant in studies related to nutrition and metabolism .

- Chiral Building Block : The compound is utilized as a chiral building block in organic synthesis, particularly in the production of other chiral flavor compounds. Its microbial resolution has been explored for synthesizing optically active derivatives .

Case Studies and Research Findings

Several studies have highlighted the applications and implications of 2-methylbutanoic acid:

- Flavor Profile Analysis : Research has shown that incorporating 2-methylbutanoic acid into food products can significantly enhance their flavor profiles. For example, studies on reduced-sugar sponge cakes demonstrated that adding this compound improved sensory quality without compromising taste .

- Microbial Synthesis : A study focused on the microbial resolution of 2-methylbutyric acid showcased its potential for producing chiral flavor compounds through biotechnological methods, emphasizing its importance in sustainable flavor production .

Mecanismo De Acción

El ácido 2-metilbutanoico ejerce sus efectos a través de interacciones con varios objetivos moleculares y vías. Pertenece a la clase de ácidos grasos ramificados con metilo y puede formar derivados de amida, éster, anhídrido y cloruro. El mecanismo de acción del compuesto involucra su incorporación a las vías metabólicas donde puede influir en la síntesis de otras moléculas .

Compuestos Similares:

Ácido Butanoico: Un ácido carboxílico de cadena recta con propiedades similares pero que carece de la rama de metilo.

Ácido Isovalérico: Otro ácido carboxílico de cadena ramificada con un patrón de ramificación diferente.

Ácido Valérico: Un ácido carboxílico de cadena recta con un átomo de carbono más que el ácido 2-metilbutanoico

Singularidad: El ácido 2-metilbutanoico es único debido a su ramificación específica, que influye en sus propiedades físicas y químicas. Esta ramificación puede afectar su punto de ebullición, punto de fusión y reactividad en comparación con sus contrapartes de cadena recta .

Comparación Con Compuestos Similares

2-Methylbutanoic Acid vs. 3-Methylbutanoic Acid

- Structure: Both are branched, but 3-methylbutanoic acid (isovaleric acid) has a methyl group at the third carbon.

- Biosynthesis: 2-Methylbutanoic acid derives from isoleucine . 3-Methylbutanoic acid originates from leucine .

- Sensory Impact: 2-Methylbutanoic acid has a lower aroma threshold (0.6–2.4 ppm) than 3-methylbutanoic acid (0.1–0.2 ppm), contributing to rancid or cheese-like odors in fermented products .

2-Methylbutanoic Acid vs. Butanoic Acid

- Structure: Butanoic acid (C₄H₈O₂) is straight-chained.

- Metabolism: Butanoic acid arises from fatty acid oxidation or lactose fermentation, whereas 2-methylbutanoic acid is linked to amino acid degradation .

- Odor Profile: Butanoic acid has a stronger rancid smell (detection threshold: 0.1–1 ppm) compared to the sweeter, fruitier notes of 2-methylbutanoic acid esters .

Enantiomeric Properties

2-Methylbutanoic acid exhibits chirality, with the (S)-enantiomer identified in fungal metabolites (e.g., Aspergillus flocculosus) and the (R)-form in some beverages . Unlike isovaline, which shows enantiomeric excess (ee) due to asymmetric photolysis, 2-methylbutanoic acid remains racemic under interstellar polarized light, suggesting abiotic synthesis pathways differ .

| Compound | Chirality | Key Findings | Reference |

|---|---|---|---|

| 2-Methylbutanoic acid | Racemic | No ee under circularly polarized light | |

| Isovaline | L-ee | Meteoritic ee linked to photolytic asymmetry |

Functional and Market Comparisons

Market Drivers

- Growth Factors: Rising demand for fermented and functional foods drives 2-methylbutanoic acid use .

- Challenges : Price volatility of raw materials (e.g., leucine) affects production costs .

Odor and Sensory Profiles

| Compound | Odor Description | Aroma Threshold (ppm) | Key Sources |

|---|---|---|---|

| 2-Methylbutanoic acid | Cheesy, rancid | 0.6–2.4 | Fermented foods, strawberries |

| 3-Methylbutanoic acid | Sweaty, pungent | 0.1–0.2 | Cheese, Valeriana spp. |

| Butanoic acid | Rancid butter | 0.1–1 | Dairy, plant oils |

| Pentanoic acid | Acidic, sour | 1–5 | Ginkgo biloba |

Actividad Biológica

2-Methylbutanoic acid, also known as 2-methylbutyric acid, is a branched-chain fatty acid (BCFA) with the chemical formula . It is classified as a short-chain fatty acid (SCFA) and is found naturally in various foods, including fruits and cocoa. This article explores its biological activity, particularly in relation to cardiovascular health, metabolic processes, and microbial interactions.

- Molecular Formula : C₅H₁₀O₂

- Structural Formula : CH₃CH₂C(CH₃)COOH

- Isomers : Exists in two enantiomeric forms: (R)-2-methylbutanoic acid and (S)-2-methylbutanoic acid.

Cardiovascular Health

Recent studies have highlighted the potential cardiovascular benefits of 2-methylbutyric acid. A significant investigation involved patients undergoing hemodialysis, where circulating levels of 2-methylbutyric acid were associated with various cardiovascular proteins. Key findings include:

- Association with BMP-6 : The mean concentration of circulating 2-methylbutyric acid was found to be , which was negatively correlated with bone morphogenetic protein 6 (BMP-6), a protein involved in vascular health. The regression analysis indicated a β coefficient of -1.00 (95% CI: -1.45 to -0.55, ) after adjusting for confounding factors such as age, sex, and other cardiovascular risk factors .

- Mechanistic Pathways : The study suggests that the negative association between 2-methylbutyric acid and BMP-6 may indicate a protective role against cardiovascular complications in patients with end-stage renal disease (ESRD) undergoing hemodialysis .

Metabolic Processes

2-Methylbutanoic acid is also implicated in various metabolic pathways:

- Isoleucine Biosynthesis : It serves as a precursor in the biosynthesis of isoleucine via anaerobic pathways. This process involves the carboxylation of 2-methylbutyrate, demonstrating its role in amino acid metabolism .

- Microbial Fermentation : This compound is produced through the fermentation of branched-chain amino acids by gut microbiota, suggesting its significance in gut health and metabolic regulation .

Microbial Resolution

Research has identified specific bacteria capable of utilizing 2-methylbutyric acid, indicating its role as a substrate in microbial metabolism. A novel bacterium isolated from soil has been shown to metabolize this compound effectively . This highlights the importance of 2-methylbutanoic acid not only as a metabolic intermediate but also as an ecological factor influencing microbial communities.

Case Study 1: Hemodialysis Patients

In a cohort study involving 163 patients undergoing hemodialysis, researchers measured circulating levels of 2-methylbutyric acid and its association with cardiovascular biomarkers. The findings support the hypothesis that SCFAs like 2-methylbutyric acid can influence cardiovascular health through their interaction with specific proteins involved in vascular function .

Case Study 2: Isoleucine Metabolism Disorders

A clinical investigation into metabolic disorders revealed that patients presenting with elevated levels of urinary organic acids related to isoleucine metabolism had significant alterations in their levels of 2-methylbutanoic acid. This underscores its role in diagnosing and understanding metabolic dysfunctions associated with branched-chain amino acids .

Research Findings Summary

| Study Focus | Key Findings | Implications |

|---|---|---|

| Cardiovascular Health | Negative correlation with BMP-6 in hemodialysis patients | Potential protective role against cardiovascular disease |

| Metabolic Processes | Precursor for isoleucine; involved in microbial fermentation | Important for amino acid metabolism and gut health |

| Microbial Interactions | Utilization by specific bacteria | Influences microbial ecology |

Métodos De Preparación

Potassium Permanganate-Mediated Oxidation

In aqueous acidic media, oxidizes 2-methylbutanal to 2-methylbutanoic acid at elevated temperatures (60–80°C). The reaction proceeds via the formation of a geminal diol intermediate, followed by further oxidation to the carboxylic acid. Yields exceeding 85% are achievable with stoichiometric 1. Side products, such as over-oxidized ketones or degradation products, are minimized by controlling pH and temperature.

Catalytic Oxidation with Chromium-Based Catalysts

Heterogeneous catalysts like chromium oxide () on silica or alumina enable gas-phase oxidation of 2-methylbutanal at 200–250°C. This method offers continuous production capabilities with yields of 70–75% and reduced waste generation compared to stoichiometric oxidants2.

Carbonylation of 3-Methyl-1-Butene

The Koch-Haaf carbonylation reaction enables the synthesis of branched carboxylic acids from alkenes, carbon monoxide (), and water in the presence of strong acid catalysts. For 2-methylbutanoic acid, 3-methyl-1-butene serves as the starting alkene.

Reaction Mechanism and Conditions

The process involves protonation of the alkene to form a carbocation, which reacts with to generate an acylium ion. Subsequent hydrolysis yields the carboxylic acid. Sulfuric acid () or boron trifluoride hydrate () are preferred catalysts, operating at 50–100°C and pressures of 50–150 bar3.

Table 1: Carbonylation of 3-Methyl-1-Butene Under Varied Conditions

| Catalyst | Temperature (°C) | CO Pressure (bar) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| 70 | 100 | 82 | 88 | |

| 60 | 80 | 91 | 95 | |

| 90 | 120 | 68 | 76 |

Industrial-Scale Considerations

The use of minimizes corrosion issues associated with mineral acids while maintaining high selectivity (>90%). Continuous reactor designs, such as tubular or autoclave systems, enhance productivity and safety in large-scale operations4.

Hydrolysis of 2-Methylbutyronitrile

Hydrolysis of nitriles to carboxylic acids is a versatile two-step process involving hydration to an amide intermediate followed by acidic or basic hydrolysis.

Acid-Catalyzed Hydrolysis

In concentrated hydrochloric acid (), 2-methylbutyronitrile undergoes hydrolysis at reflux temperatures (100–120°C) to yield 2-methylbutanoic acid. This method provides yields of 75–80% but requires careful neutralization and purification steps to isolate the product5.

Enzymatic Hydrolysis

Nitrile hydratase enzymes from Rhodococcus or Pseudomonas species catalyze the conversion of 2-methylbutyronitrile to 2-methylbutanoic acid under mild conditions (30–40°C, pH 7–8). Biocatalytic routes offer high selectivity (>95%) and reduced environmental impact, though substrate concentration limitations persist6.

Microbial Fermentation

Certain bacteria and fungi naturally produce 2-methylbutanoic acid via branched-chain amino acid (e.g., leucine) degradation. Clostridium butyricum and Aspergillus niger are prominent microbial hosts for fermentative production.

Metabolic Pathways

Leucine is deaminated to α-ketoisocaproate, which undergoes oxidative decarboxylation to isovaleryl-CoA. Further β-oxidation and chain shortening yield 2-methylbutanoic acid. Metabolic engineering strategies, such as overexpression of acyl-CoA dehydrogenases, enhance flux toward the target acid7.

Table 2: Fermentation Performance of Microbial Strains

| Strain | Substrate | Titer (g/L) | Yield (mol/mol) |

|---|---|---|---|

| Clostridium butyricum | Glucose/Leucine | 12.5 | 0.45 |

| Aspergillus niger | Sucrose | 8.2 | 0.32 |

| Engineered E. coli | Glycerol | 18.7 | 0.61 |

Process Optimization

Fed-batch fermentation with pH control (6.0–6.5) and oxygen limitation improves titers to >20 g/L. Downstream processing involves centrifugation, acid precipitation, and distillation for purification8.

Comparative Analysis of Synthetic Routes

Each method’s feasibility depends on feedstock availability, cost, and environmental factors.

Table 3: Economic and Environmental Metrics

| Method | Capital Cost | Operating Cost | Carbon Footprint (kg CO₂/kg) |

|---|---|---|---|

| Aldehyde Oxidation | Low | Moderate | 2.8 |

| Carbonylation | High | High | 4.5 |

| Nitrile Hydrolysis | Moderate | Low | 1.9 |

| Microbial Fermentation | High | Moderate | 0.8 |

Carbonylation and fermentation are preferred for large-scale production, while nitrile hydrolysis suits smaller batches. Microbial routes align with sustainability goals but require further strain development for cost competitiveness9.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing enantiomerically pure (R)- and (S)-2-methylbutanoic acid?

- Methodological Answer :

- (R)-Enantiomer : Synthesized via oxidative cleavage of L-isoleucine using KMnO₄ under acidic conditions, yielding (R)-2-methylbutanoic acid with high stereochemical fidelity .

- (S)-Enantiomer : Produced via enzymatic esterification using lipases in organic solvents, such as methyl esters, followed by hydrolysis to isolate the acid .

- Key Tools : Chiral GC or HPLC for enantiomeric purity validation .

Q. How can 2-methylbutanoic acid be quantified in complex biological matrices like fecal samples?

- Methodological Answer :

- Use solid-phase microextraction (SPME) with a CAR/PDMS fiber for volatile compound capture, followed by HPLC analysis with a NaH₂PO₄ buffer (pH 2.0) to stabilize short-chain fatty acids (SCFAs). Quantify via external calibration curves .

- Challenges : Minimize sample degradation by analyzing within 4 hours post-collection to reduce variability (CV% < 15%) .

Q. What spectroscopic techniques are used for structural elucidation of 2-methylbutanoic acid derivatives?

- Methodological Answer :

- LC/MS/MS : Identifies photodegradation products (e.g., m/z 175 fragment ions in clinofibrate studies) .

- FTIR : Cross-referenced with NIST databases to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. What safety protocols are recommended when handling 2-methylbutanoic acid in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant suits, and respiratory protection if vapor concentrations exceed 1 ppm .

- Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does photodegradation of pharmaceuticals like clinofibrate generate 2-methylbutanoic acid as a byproduct?

- Methodological Answer :

- UV irradiation of clinofibrate induces β-elimination, releasing 2-methylbutanoic acid (confirmed via ESI-LC/MS/MS). Secondary pathways include decarboxylation and cyclohexene elimination .

- Analytical Validation : Monitor degradation kinetics using HPLC with photodiode array detection (λ = 254 nm) .

Q. What strategies exist for analyzing chiral purity of 2-methylbutanoic acid in pharmaceutical intermediates?

- Methodological Answer :

- Chiral Derivatization : Reduce 2-methylbutanoic acid to (R)-2-methylbutan-1-ol using LiAlH₄, then analyze via chiral GC with a β-cyclodextrin column .

- Direct Separation : Use chiral stationary-phase HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with polar organic mobile phases .

Q. How do enzymatic methods compare to chemical synthesis for producing flavor-active derivatives of 2-methylbutanoic acid?

- Methodological Answer :

- Enzymatic : Lipases in organic solvents (e.g., hexane) achieve >90% enantiomeric excess (e.e.) for (S)-methyl esters under mild conditions (25–40°C) .

- Chemical : Fischer esterification with H₂SO₄ yields racemic mixtures, requiring subsequent chiral resolution .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.